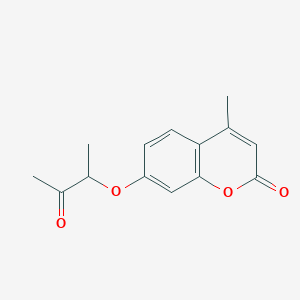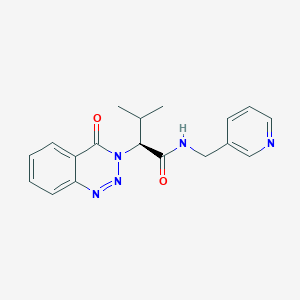![molecular formula C20H18O5 B14958199 methyl [7-(benzyloxy)-4-methyl-2-oxo-2H-chromen-3-yl]acetate](/img/structure/B14958199.png)
methyl [7-(benzyloxy)-4-methyl-2-oxo-2H-chromen-3-yl]acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl [7-(benzyloxy)-4-methyl-2-oxo-2H-chromen-3-yl]acetate is an organic compound belonging to the class of chromen-2-one derivatives This compound is characterized by its chromen-2-one core structure, which is substituted with a benzyloxy group at the 7-position, a methyl group at the 4-position, and an acetate group at the 3-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl [7-(benzyloxy)-4-methyl-2-oxo-2H-chromen-3-yl]acetate typically involves the following steps:
Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through a Pechmann condensation reaction, where a phenol reacts with a β-keto ester in the presence of an acid catalyst.
Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via a nucleophilic substitution reaction, where a suitable benzyl halide reacts with the hydroxyl group at the 7-position of the chromen-2-one core.
Acetylation: The acetate group can be introduced through an esterification reaction, where the hydroxyl group at the 3-position of the chromen-2-one core reacts with acetic anhydride or acetyl chloride in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve higher yields and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Análisis De Reacciones Químicas
Types of Reactions
Methyl [7-(benzyloxy)-4-methyl-2-oxo-2H-chromen-3-yl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to alcohols or other reduced forms.
Substitution: The benzyloxy group can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used in substitution reactions.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Alcohols or other reduced forms.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl [7-(benzyloxy)-4-methyl-2-oxo-2H-chromen-3-yl]acetate has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used to study the biochemical and physiological effects of chromen-2-one derivatives on living organisms.
Industry: The compound can be used in the synthesis of specialty chemicals, including fragrances and dyes.
Mecanismo De Acción
The mechanism of action of methyl [7-(benzyloxy)-4-methyl-2-oxo-2H-chromen-3-yl]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The chromen-2-one core structure is known to interact with various biological pathways, potentially inhibiting or activating specific enzymes. The benzyloxy and acetate groups may enhance the compound’s binding affinity and specificity for its targets.
Comparación Con Compuestos Similares
Methyl [7-(benzyloxy)-4-methyl-2-oxo-2H-chromen-3-yl]acetate can be compared with other chromen-2-one derivatives, such as:
Methyl 2-(4-(benzyloxy)phenyl)acetate: Similar structure but lacks the chromen-2-one core.
7-Hydroxy-4-methylcoumarin: Similar core structure but lacks the benzyloxy and acetate groups.
4-Methylumbelliferone: Similar core structure but lacks the benzyloxy group.
The uniqueness of this compound lies in its specific substitution pattern, which may confer unique biological and chemical properties.
Propiedades
Fórmula molecular |
C20H18O5 |
|---|---|
Peso molecular |
338.4 g/mol |
Nombre IUPAC |
methyl 2-(4-methyl-2-oxo-7-phenylmethoxychromen-3-yl)acetate |
InChI |
InChI=1S/C20H18O5/c1-13-16-9-8-15(24-12-14-6-4-3-5-7-14)10-18(16)25-20(22)17(13)11-19(21)23-2/h3-10H,11-12H2,1-2H3 |
Clave InChI |
XZQLYAUJJZTWLB-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=O)OC2=C1C=CC(=C2)OCC3=CC=CC=C3)CC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-isopropyl-N-(4-methoxybenzyl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B14958120.png)
![ethyl {[4-(4-methoxyphenyl)-8-methyl-2-oxo-2H-chromen-7-yl]oxy}acetate](/img/structure/B14958123.png)
![dibutyl 2,2'-[(6-oxo-6H-benzo[c]chromene-1,3-diyl)bis(oxy)]diacetate](/img/structure/B14958130.png)
![3-{4-[4-(3-methoxyphenyl)piperazino]-4-oxobutyl}-1,2,3-benzotriazin-4(3H)-one](/img/structure/B14958131.png)
![ethyl [(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetate](/img/structure/B14958133.png)

![7,8-bis[(2-fluorophenyl)methoxy]-4-phenyl-2H-chromen-2-one](/img/structure/B14958141.png)
![1-(4-chlorophenyl)-5-oxo-N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxamide](/img/structure/B14958142.png)
![6-oxo-6H-benzo[c]chromen-3-yl (2S)-{[(4-methylphenyl)sulfonyl]amino}(phenyl)ethanoate](/img/structure/B14958149.png)
![N,N-diethyl-2-[(2-ethyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetamide](/img/structure/B14958161.png)
![3-(4-bromophenoxy)-7-[2,6-dinitro-4-(trifluoromethyl)phenoxy]-2-methyl-4H-chromen-4-one](/img/structure/B14958169.png)
![(4-Benzylpiperazin-1-yl)(5-{[4-(trifluoromethoxy)phenoxy]methyl}furan-2-yl)methanone](/img/structure/B14958174.png)


